molecular formula C18H19N3O3 B2498895 N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide CAS No. 851989-21-4

N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

Cat. No. B2498895
CAS RN: 851989-21-4
M. Wt: 325.368
InChI Key: HTWRZIUUEGQPHQ-UHFFFAOYSA-N
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Description

The compound is a subject of interest due to its unique structural features and potential applications in chemical synthesis and biological activity. Its study encompasses various fields, including organic chemistry and material science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that include the formation of the core structure followed by functional group modifications. For instance, the synthesis of N-1-(3,5-Dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol-3-yl)propanamides as potential antitumor agents showcases a methodological approach to crafting complex amides, which might share similarities with the synthesis of our target compound (C. Reddy, S. Raju, M. N. Reddy, E. Rajanarendar, 2010).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR, and mass spectroscopy. An example is the study on the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, which provides insights into the arrangement and conformation of molecular components in the solid state (B. Al-Hourani et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

The compound and its derivatives have been utilized in the synthesis of novel organic compounds, demonstrating the chemical versatility and potential as intermediates in organic synthesis. For instance, the synthesis and nonlinear optical absorption of novel chalcone derivative compounds illustrate the compound's utility in materials science, particularly for optical device applications such as optical limiters due to their switchable absorption properties from saturable absorption (SA) to reverse saturable absorption (RSA) with varying excitation intensities (Rahulan et al., 2014).

Potential Therapeutic Applications

The compound's derivatives have been explored for their potential therapeutic applications. Research focusing on the neuroprotective effects of N-acylaminophenothiazines, including derivatives of the core compound, has shown promising results. These compounds exhibit multifunctional profiles, including selective inhibition of butyrylcholinesterase, protection against neuronal damage from free radicals, and low toxicity, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease (González-Muñoz et al., 2011).

Material Science and Optical Applications

The compound's role extends to materials science, where its derivatives have been used to develop new fluorescent solvatochromic dyes. These dyes exhibit strong solvent-dependent fluorescence correlated with solvent polarity, making them suitable for use as sensitive fluorescent molecular probes in biological studies (Diwu et al., 1997).

Corrosion Inhibition

In the context of corrosion inhibition, derivatives of the compound have been synthesized and evaluated for their effectiveness in protecting mild steel in hydrochloric acid environments. These studies offer insights into the compound's applications in industrial settings, particularly for the prevention of metal corrosion, showcasing the multifunctional nature of these derivatives (Hrimla et al., 2020).

Antimicrobial and Antioxidant Activities

Research on phenylacrylamide derivatives of triazoles derived from oxazolones, including derivatives of the discussed compound, highlights their antimicrobial and antioxidant activities. These properties further underscore the compound's potential in pharmaceutical applications, offering a base for developing new therapeutic agents (Puli et al., 2018).

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-20(2)14-9-7-13(8-10-14)19-17(22)11-12-21-15-5-3-4-6-16(15)24-18(21)23/h3-10H,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWRZIUUEGQPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(dimethylamino)phenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

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